Curcumadionol

CAS No.: 1235984-45-8

Cat. No.: VC8061291

Molecular Formula: C15H20O3

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235984-45-8 |

|---|---|

| Molecular Formula | C15H20O3 |

| Molecular Weight | 248.32 g/mol |

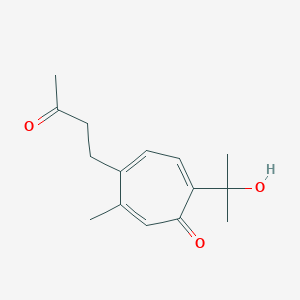

| IUPAC Name | 2-(2-hydroxypropan-2-yl)-6-methyl-5-(3-oxobutyl)cyclohepta-2,4,6-trien-1-one |

| Standard InChI | InChI=1S/C15H20O3/c1-10-9-14(17)13(15(3,4)18)8-7-12(10)6-5-11(2)16/h7-9,18H,5-6H2,1-4H3 |

| Standard InChI Key | ZJOGLHNZNCCGQF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=O)C(=CC=C1CCC(=O)C)C(C)(C)O |

| Canonical SMILES | CC1=CC(=O)C(=CC=C1CCC(=O)C)C(C)(C)O |

Introduction

Molecular Structure and Chemical Properties

Curcumadionol (C₁₅H₂₀O₃) is a bicyclic sesquiterpene with a molecular weight of 248.32 g/mol . Its IUPAC name, 2-(2-hydroxypropan-2-yl)-6-methyl-5-(3-oxobutyl)cyclohepta-2,4,6-trien-1-one, reflects its complex structure featuring a hydroxyl group, a ketone moiety, and methyl substituents (Table 1) .

Table 1: Key Chemical Properties of Curcumadionol

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀O₃ |

| Molecular Weight | 248.32 g/mol |

| CAS Registry Number | 1235984-45-8 |

| Synonyms | CURCUMADIONOL, CHEMBL2386520 |

| Natural Sources | Curcuma wenyujin, C. phaeocaulis, C. aromatica |

The compound’s 3D conformation reveals a rigid bicyclic framework, which may contribute to its bioactivity by enabling specific interactions with cellular targets .

Natural Occurrence and Isolation

Curcumadionol is predominantly isolated from the rhizomes of Curcuma species. In Curcuma wenyujin, it was first identified alongside three other novel sesquiterpenes using column chromatography and spectroscopic techniques . Comparative phytochemical analyses of Curcuma drugs highlight its presence in C. heyneana and C. aromatica, often coexisting with structurally related compounds like curcumanolide and procurcumenol .

The isolation process typically involves:

-

Extraction: Methanol or ethyl acetate solvents are used to obtain crude extracts.

-

Fractionation: Silica gel chromatography separates sesquiterpenoid fractions.

-

Purification: Repeated HPLC or preparative TLC yields pure curcumadionol .

Biological Activities

Anti-Inflammatory Effects

Challenges and Future Directions

-

Bioavailability: Like many sesquiterpenes, curcumadionol’s hydrophobic nature limits its therapeutic application. Nanoformulations, such as lipid-based carriers, could address this issue .

-

Mechanistic Studies: Detailed investigations into its molecular targets (e.g., NF-κB, MAPK pathways) are needed to elucidate its mode of action .

-

Clinical Validation: Current evidence is restricted to in vitro and animal models. Human trials are essential to confirm efficacy and safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume